Cas no 1164461-21-5 ((2E)-N-6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide)

(2E)-N-6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (2E)-N-6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- 2-Propenamide, N-[6-[(ethylamino)sulfonyl]-2-benzothiazolyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)-
- SMR000238025
- CHEMBL1493531
- MLS000697385
- HMS2554K03
- (E)-N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- F1776-0010
- 1164461-21-5
- (2E)-N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- AKOS002219935
- (E)-N-(6-(N-ethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- VU0279159-2
-
- インチ: 1S/C21H23N3O6S2/c1-5-22-32(26,27)14-7-8-15-18(12-14)31-21(23-15)24-19(25)9-6-13-10-16(28-2)20(30-4)17(11-13)29-3/h6-12,22H,5H2,1-4H3,(H,23,24,25)/b9-6+
- InChIKey: SCZIVBJIYYGNFW-RMKNXTFCSA-N
- ほほえんだ: C(NC1=NC2=CC=C(S(NCC)(=O)=O)C=C2S1)(=O)/C=C/C1=CC(OC)=C(OC)C(OC)=C1
計算された属性
- せいみつぶんしりょう: 477.10282781g/mol
- どういたいしつりょう: 477.10282781g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 32
- 回転可能化学結合数: 9
- 複雑さ: 745
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 153Ų
(2E)-N-6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1776-0010-10mg |
(2E)-N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1164461-21-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1776-0010-3mg |
(2E)-N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1164461-21-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1776-0010-1mg |
(2E)-N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1164461-21-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1776-0010-5mg |
(2E)-N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1164461-21-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1776-0010-25mg |
(2E)-N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1164461-21-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1776-0010-2mg |
(2E)-N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1164461-21-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1776-0010-5μmol |
(2E)-N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1164461-21-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1776-0010-4mg |
(2E)-N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1164461-21-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1776-0010-20μmol |
(2E)-N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1164461-21-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1776-0010-20mg |
(2E)-N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1164461-21-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
(2E)-N-6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide 関連文献
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
(2E)-N-6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamideに関する追加情報
Comprehensive Overview of (2E)-N-6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide (CAS No. 1164461-21-5)
The compound (2E)-N-6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide (CAS No. 1164461-21-5) is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and drug discovery. This molecule, characterized by its unique structural features, including a benzothiazole core and a trimethoxyphenyl moiety, is often explored for its potential biological activities. Researchers and pharmaceutical companies are increasingly interested in this compound due to its relevance in targeting specific pathways involved in various diseases.
One of the most notable aspects of (2E)-N-6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is its potential as a kinase inhibitor. Kinases play a crucial role in cell signaling and are often implicated in cancer and inflammatory diseases. The presence of the ethylsulfamoyl group and the prop-2-enamide chain in this compound suggests its ability to interact with kinase active sites, making it a promising candidate for further research. Recent studies have highlighted its efficacy in preclinical models, sparking interest in its therapeutic applications.
In addition to its potential as a kinase inhibitor, CAS No. 1164461-21-5 is also being investigated for its role in neurodegenerative diseases. The benzothiazole scaffold is known for its neuroprotective properties, and the incorporation of the trimethoxyphenyl group may enhance its ability to cross the blood-brain barrier. This makes the compound a subject of interest for researchers focusing on Alzheimer's disease, Parkinson's disease, and other neurological disorders. The growing demand for novel neuroprotective agents has positioned this compound as a key player in the field.
The synthesis of (2E)-N-6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves a multi-step process that emphasizes the importance of stereoselective reactions. The (2E)-configuration of the prop-2-enamide group is critical for its biological activity, and modern synthetic techniques have enabled the efficient production of this compound with high purity. Advances in green chemistry have also influenced its synthesis, with researchers exploring eco-friendly solvents and catalysts to minimize environmental impact.
From a commercial perspective, the demand for CAS No. 1164461-21-5 is on the rise, particularly in the pharmaceutical and biotechnology sectors. Companies specializing in custom synthesis and contract research are increasingly offering this compound to support drug discovery programs. Its unique structure and potential applications make it a valuable asset for high-throughput screening and lead optimization. Furthermore, the compound's patent status and intellectual property landscape are areas of active discussion among industry stakeholders.
In conclusion, (2E)-N-6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide (CAS No. 1164461-21-5) represents a fascinating area of research with broad implications for medicine and biotechnology. Its potential as a kinase inhibitor and neuroprotective agent, combined with advances in synthetic chemistry, positions it as a compound of significant interest. As the scientific community continues to explore its applications, this molecule is likely to play a pivotal role in the development of next-generation therapeutics.
1164461-21-5 ((2E)-N-6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide) 関連製品
- 895417-71-7(N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-yl)methylbenzamide)
- 1536048-32-4(3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid)
- 1021226-44-7(N-[6-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-4-methylbenzamide)
- 45859-82-3(5-bromo-1-benzothiophen-3-amine)
- 886-65-7(1,4-Diphenyl-1,3-butadiene)
- 1407997-80-1(tert-Butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate)
- 1805049-22-2(3-Cyano-4-ethyl-5-nitrophenylacetic acid)
- 1223862-48-3(1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide)
- 1431963-49-3(3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid)
- 2697176-73-9(2-(dihydroxyboranyl)-5-phenylbenzoic acid)




